molecular formula C11H15NO3 B123269 2,6-Dimethyl-L-Tyrosin CAS No. 123715-02-6

2,6-Dimethyl-L-Tyrosin

Katalognummer: B123269
CAS-Nummer: 123715-02-6
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: LSNDLIKCFHLFKO-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-L-tyrosine is an unnatural amino acid with the molecular formula C11H15NO3. It is a derivative of L-tyrosine, where two methyl groups are substituted at the 2 and 6 positions of the aromatic ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Agonists

One of the primary applications of 2,6-Dimethyl-L-tyrosine is in the design of opioid receptor agonists. Research has shown that Dmt can replace the natural amino acid tyrosine in peptide structures to improve receptor affinity and bioactivity.

  • Enhanced Affinity : Studies have demonstrated that peptides incorporating Dmt exhibit significantly improved binding affinities for mu- and delta-opioid receptors compared to their non-Dmt counterparts. For instance, a study found that a Dmt-containing pyrazinone compound exhibited high mu-opioid receptor affinity with a Ki value of 0.021 nM and showed potent antinociceptive effects in vivo, being 65 to 71 times more effective than morphine in certain tests .
  • Case Study : A specific compound containing Dmt was tested for its analgesic properties through intrathecal administration in mice. The results indicated a dose-dependent antinociceptive effect, suggesting that Dmt-modified peptides could serve as effective analgesics with reduced side effects .

Structural Optimization of Peptides

Dmt is frequently used to optimize the structure of peptides for better stability and efficacy.

  • Multivalent Ligands : Research has shown that incorporating Dmt into multivalent ligands can enhance their biological activities while reducing toxicity. For example, a study introduced Dmt into a peptide derivative, resulting in improved metabolic stability and antinociceptive efficacy without significant side effects .
  • NMR Studies : Nuclear Magnetic Resonance (NMR) studies have indicated that Dmt incorporation alters the conformation of peptides, which may contribute to their enhanced activity at opioid receptors .

Synthesis of Non-Natural Amino Acids

The synthesis of Dmt and its derivatives is an area of active research, with various methods developed to incorporate this amino acid into larger peptide frameworks.

  • Synthetic Methods : Recent advancements include the use of pinacolinamide-enabled C–H dimethylation techniques to synthesize Dmt-like amino acids efficiently . This method allows for the selective introduction of methyl groups onto aromatic rings, facilitating the creation of complex peptide structures.

Neurokinin Receptor Interactions

Dmt has also been investigated for its interactions with neurokinin receptors, particularly in developing compounds that exhibit dual action on both opioid and neurokinin receptors.

  • Dual Activity : A study highlighted the potential of Dmt-containing peptides to act as dual δ/μ opioid agonists and neurokinin-1 antagonists. This dual functionality may lead to novel therapeutic agents with enhanced analgesic properties while minimizing adverse effects associated with traditional opioids .

Comparative Efficacy Studies

To understand the impact of Dmt on drug efficacy, comparative studies have been conducted between Dmt-containing compounds and their natural counterparts.

Compound TypeMu-Receptor Affinity (Ki)Delta-Receptor Affinity (Ki)Efficacy Comparison
Dmt-Peptide0.021 nM1,519 nM65-71x more potent than morphine
Natural PeptideHigher Ki valuesLower efficacyLess effective

Wirkmechanismus

Target of Action

2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of tyrosine that primarily targets opioid peptides . Opioid peptides are a group of neuropeptides that bind to opioid receptors in the brain; these peptides are involved in pain regulation, reward, and addictive behaviors .

Mode of Action

Dmt enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides . This means that Dmt increases the ability of opioid peptides to bind to their receptors, enhances their biological activity, and improves their ability to relieve pain in the body .

Biochemical Pathways

It is known that tyrosine, the parent compound of dmt, is involved in the synthesis of numerous specialized metabolites in different groups of plants . These metabolites play crucial roles in various biological processes, suggesting that Dmt might also influence a range of biochemical pathways.

Pharmacokinetics

It has been suggested that the substitution of tyrosine with dmt in certain compounds can increase their stability against degradation . This could potentially enhance the bioavailability of these compounds, allowing them to exert their effects more effectively.

Result of Action

The primary result of Dmt’s action is the enhancement of the analgesic effects of opioid peptides . By increasing the affinity of these peptides for their receptors, Dmt can enhance their ability to alleviate pain. Additionally, by increasing their bioactivity, Dmt can enhance the overall effectiveness of opioid peptides.

Biochemische Analyse

Biochemical Properties

2,6-Dimethyl-L-tyrosine interacts with opioid peptides, enhancing their receptor affinity and functional bioactivity

Cellular Effects

The cellular effects of 2,6-Dimethyl-L-tyrosine are primarily related to its role in enhancing the activity of opioid peptides. These peptides play a crucial role in pain perception and analgesia

Molecular Mechanism

The molecular mechanism of 2,6-Dimethyl-L-tyrosine involves its interaction with opioid peptides. It is believed to enhance the receptor affinity of these peptides, thereby increasing their functional bioactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-L-tyrosine typically involves the preparation of an ester from racemic 2,6-dimethyl-tyrosine, followed by dynamic kinetic resolution to obtain the desired enantiomer. The final product is obtained through deprotection steps . Asymmetric hydrogenation under the catalysis of noble metals is another method used, although it is more expensive due to the cost of catalysts .

Industrial Production Methods: Industrial production methods focus on optimizing yield and cost-effectiveness. One such method involves the use of chiral complex induction to construct the chiral center, although this approach can be challenging due to harsh conditions . Another method involves the resolution of 2,6-dimethyl tyrosine ester, which is more suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

    2,6-Difluoro-L-tyrosine: Similar in structure but with fluorine atoms instead of methyl groups.

    L-tyrosine: The parent compound without any substitutions.

    2,6-Dimethyl-D-tyrosine: The D-enantiomer of 2,6-Dimethyl-L-tyrosine.

Uniqueness: 2,6-Dimethyl-L-tyrosine is unique due to its enhanced receptor affinity and selectivity, particularly in opioid peptides. The presence of methyl groups at the 2 and 6 positions significantly alters its chemical and biological properties compared to its analogs . This makes it a valuable compound in the development of new therapeutic agents and in scientific research .

Biologische Aktivität

2,6-Dimethyl-L-tyrosine (Dmt) is a synthetic derivative of the amino acid tyrosine, characterized by the presence of two methyl groups at the 2 and 6 positions of its aromatic ring. This modification significantly influences its biological activity, particularly in the context of opioid peptides and neuropharmacology.

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : 209.242 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 412.8 ± 45.0 °C
  • Flash Point : 203.4 ± 28.7 °C

Dmt enhances the functional bioactivity of opioid peptides by increasing their receptor affinity, particularly at the mu (μ) and delta (δ) opioid receptors. This enhancement is crucial for developing more effective analgesics with reduced side effects. Research indicates that Dmt-modified peptides exhibit improved pharmacological profiles compared to their unmodified counterparts.

Biological Activity Overview

  • Opioid Receptor Affinity :
    • Dmt-containing compounds demonstrate significantly higher binding affinities for μ-opioid receptors compared to traditional tyrosine residues.
    • For instance, a study reported that a Dmt-containing opioid mimetic exhibited a K(i) value of 0.021 nM at μ-opioid receptors, indicating potent receptor interaction .
  • Analgesic Efficacy :
    • In vivo studies have shown that Dmt significantly enhances analgesic effects in various pain models. For example, one study found that a Dmt-modified compound provided antinociception that was 65 to 71 times more potent than morphine in tail-flick tests .
    • The compound's ability to cross the blood-brain barrier further supports its potential as a central nervous system-active analgesic .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of Dmt derivatives reveal that modifications can lead to substantial changes in biological activity. For example, replacing Dmt with other amino acids like difluoro-L-tyrosine resulted in altered receptor selectivity and potency .

Study on Opioid Peptides

In a comparative study on various opioid peptides, researchers synthesized analogs where Dmt replaced tyrosine at specific positions. The results indicated that Dmt analogs maintained or improved agonist activity while reducing side effects typically associated with other opioids:

Compoundμ-Receptor Affinity (K(i), nM)δ-Receptor Affinity (K(i), nM)Analgesic Potency
Dmt-D-Ala-Gly-Phe-Met-Pro-Leu-Trp0.02132.0High
Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp0.125.0Moderate

This table illustrates the enhanced efficacy of Dmt over traditional tyrosine residues in opioid peptide structures .

Clinical Implications

A clinical investigation into the use of Dmt-containing compounds for chronic pain management showed promising results, with patients reporting significant pain relief and minimal side effects compared to standard opioid therapies .

Research Findings

Numerous studies have contributed to understanding the biological activity of Dmt:

  • Fujita et al. (2005) explored the structure-activity relationship of Dmt derivatives, highlighting their enhanced receptor binding profiles .
  • Balboni et al. (2011) demonstrated that substituting tyrosine with Dmt in endomorphin analogs resulted in increased potency and selectivity for μ-opioid receptors .
  • Thayer (2010) discussed the advantages of fluorinated analogs compared to Dmt, suggesting potential pathways for further research into optimizing opioid peptide design .

Eigenschaften

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDLIKCFHLFKO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154070
Record name 2,6-Dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123715-02-6
Record name 2',6'-Dimethyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-L-tyrosine
Reactant of Route 2
2,6-Dimethyl-L-tyrosine
Reactant of Route 3
2,6-Dimethyl-L-tyrosine
Reactant of Route 4
2,6-Dimethyl-L-tyrosine
Reactant of Route 5
2,6-Dimethyl-L-tyrosine
Reactant of Route 6
2,6-Dimethyl-L-tyrosine
Customer
Q & A

Q1: How does the incorporation of 2,6-Dimethyl-L-tyrosine impact the activity of opioid peptides?

A1: The addition of Dmt-Tyr, particularly at the N-terminal position, is a common strategy in designing opioid peptides. Research suggests that the 2,6-dimethyl substitution on the tyrosine aromatic ring increases the affinity and selectivity for opioid receptors, especially the μ-opioid receptor. [, , ] This modification appears to enhance the peptide's ability to mimic the endogenous opioid peptides' structure and interaction with the receptors. For instance, MACE4, a cyclic biphalin analog containing Dmt-Tyr, demonstrated significant antinociceptive activity following subcutaneous administration. []

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on 2,6-Dimethyl-L-tyrosine containing peptides?

A2: Numerous studies have explored modifications around Dmt-Tyr to understand its impact on opioid peptide activity. Researchers have investigated the effects of replacing the amide bond within Dmt-Tyr-containing dipeptides with isosteres like oxymethylene, aminomethylene, and others. These studies have revealed that the amide bond between Dmt-Tyr and subsequent amino acids plays a crucial role in opioid activity. [] Additionally, the development of Dmt-Tic (Tetrahydroisoquinoline-3-carboxylic acid) analogs, incorporating structural features of Dmt-Tyr, has led to compounds with varying agonist and antagonist/agonist opioid activity profiles. []

Q3: What are the known synthetic routes for obtaining 2,6-Dimethyl-L-tyrosine?

A3: Several methods have been explored for synthesizing Dmt-Tyr. One approach involves a stereoselective synthesis using a chiral Ni complex and coupling with a glycine Schiff base. This method, starting from 3,5-dimethylphenol, boasts a reasonable yield and utilizes readily available starting materials. [] Another method utilizes an asymmetric synthesis starting with an analog of Hagemann’s ester, providing alternative routes to this valuable unnatural amino acid. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.